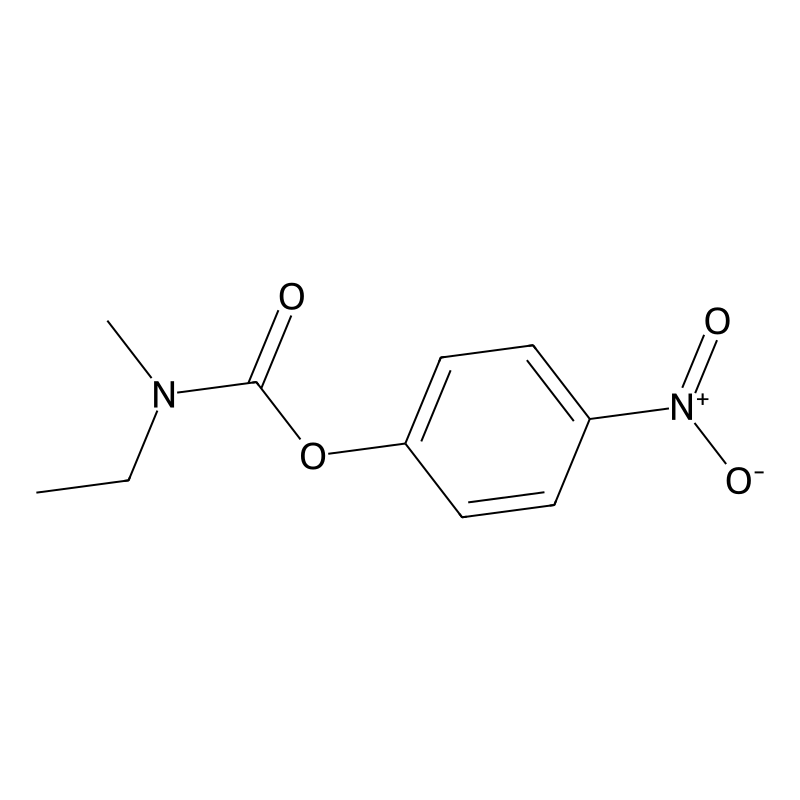

N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Medicinal Chemistry

Scientific Field: Medicinal Chemistry Application Summary: Carbamates are crucial in drug design due to their stability and ability to permeate cell membranes. They serve as peptide bond surrogates and modulate interactions with target enzymes or receptors . Methods of Application: Carbamates are synthesized using specific reagents and methodologies, and are incorporated into therapeutic agents to enhance stability and pharmacokinetic properties . Results Summary: The incorporation of carbamates into drugs has led to improved drug-target interactions, increased hydrolytic stability, and better pharmacokinetic profiles .

Bioremediation

Scientific Field: Environmental Science Application Summary: Carbamates, including 4-Nitrophenyl ethyl(methyl)carbamate, are used in bioremediation to degrade pollutant compounds like pesticides and elastomers . Methods of Application: Functional metagenomics is employed to discover enzymes capable of degrading carbamates. These enzymes are then used to break down carbamate compounds in contaminated environments . Results Summary: The discovery of carbamate-degrading enzymes has enabled the degradation of various carbamate compounds, contributing to environmental cleanup efforts .

Agricultural Chemistry

Scientific Field: Agricultural Chemistry Application Summary: Carbamates are widely used in agriculture as pesticides, fungicides, and herbicides due to their effectiveness in controlling pests and diseases . Methods of Application: Carbamate-based compounds are applied to crops using specific dosages and application techniques to maximize efficacy while minimizing environmental impact . Results Summary: The use of carbamates in agriculture has led to increased crop yields and reduced crop losses due to pests and diseases, although concerns about environmental impact persist .

Material Science

Scientific Field: Material Science Application Summary: Carbamates are utilized in the production of polymers and elastomers, contributing to the development of new materials with enhanced properties . Methods of Application: Carbamates are incorporated into polymer chains during synthesis, affecting the material’s flexibility, durability, and resistance to various conditions . Results Summary: The integration of carbamates into materials has resulted in products with improved performance, such as increased elasticity and resistance to wear and tear .

Analytical Chemistry

Scientific Field: Analytical Chemistry Application Summary: 4-Nitrophenyl ethyl(methyl)carbamate is used as a standard in analytical procedures to quantify enzyme activity and to study reaction mechanisms . Methods of Application: The compound is used in spectrophotometric assays and chromatography to measure the activity of enzymes like esterases and proteases . Results Summary: The use of carbamates in analytical chemistry has provided insights into enzyme kinetics and has facilitated the development of assays for various applications .

Synthetic Organic Chemistry

Scientific Field: Synthetic Organic Chemistry Application Summary: Carbamates are essential protecting groups in organic synthesis, particularly for amines and amino acids, due to their stability and ease of removal . Methods of Application: Carbamates are used to protect functional groups during multi-step syntheses, preventing unwanted reactions and facilitating the purification of intermediates . Results Summary: The strategic use of carbamates as protecting groups has enabled the synthesis of complex organic molecules with high yields and purity .

Antifungal and Antibacterial Agents

Scientific Field: Pharmacology Application Summary: Carbamates have shown promise as antifungal and antibacterial agents, offering new avenues for treating infections . Methods of Application: These compounds are synthesized and tested against various fungal and bacterial strains to assess their efficacy . Results Summary: Some carbamates have demonstrated significant inhibitory effects on certain pathogens, indicating potential for development into therapeutic agents .

Cancer Research

Scientific Field: Oncology Application Summary: Carbamates are being explored for their potential to suppress cancer cell growth and induce autophagy-dependent cell death . Methods of Application: They are applied in cell culture assays to determine their effects on cancer cell viability and mechanisms of action . Results Summary: Certain carbamates have been found to induce apoptosis in cancer cells, including multidrug-resistant leukemia cell lines, suggesting their use in cancer therapy .

Prodrug Design

Scientific Field: Pharmaceutical Sciences Application Summary: Carbamates are utilized in the design of prodrugs to improve the delivery and efficacy of active pharmaceutical ingredients . Methods of Application: They are conjugated with drugs to enhance their stability and control their release in the body . Results Summary: Prodrugs based on carbamates have shown improved pharmacokinetic profiles and targeted delivery, leading to enhanced therapeutic outcomes .

Lipid Mimetic Prodrugs

Antiviral and Anticancer Compounds

Scientific Field: Virology and Oncology Application Summary: Carbamates serve as prodrugs for antiviral and anticancer compounds, aiming to optimize therapeutic effects . Methods of Application: They are designed to release the active drug in a controlled manner, targeting infected or cancerous cells . Results Summary: These prodrugs have exhibited enhanced efficacy and selectivity in preclinical studies, with ongoing research into their clinical applications .

Chemical and Paint Industry

Scientific Field: Industrial Chemistry Application Summary: Carbamates are important in the chemical and paint industry as starting materials, intermediates, and solvents . Methods of Application: They are incorporated into various formulations to achieve desired properties in end products . Results Summary: The use of carbamates in industrial applications has led to the production of high-quality chemicals and coatings with specific performance characteristics .

N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate is a carbamate compound with the molecular formula C₁₀H₁₂N₂O₄ and a CAS number of 90870-20-5. It features an ethyl and a methyl group attached to the nitrogen atom, along with a 4-nitrophenyl group linked via an oxygen atom. This structure contributes to its unique chemical properties and potential applications in various fields, including pharmaceuticals and agrochemicals .

There is no documented information on a specific mechanism of action for 4-NEC.

- Potential explosive hazard: Nitro compounds can be explosive under certain conditions. Handle with care and consult safety data sheets for specific precautions.

- Potential irritant: Nitro compounds can be irritating to skin and eyes. Wear appropriate personal protective equipment when handling.

- Hydrolysis: This compound can hydrolyze in the presence of water, leading to the formation of the corresponding amine and 4-nitrophenol.

- Transesterification: It can react with alcohols to form new carbamates, which can be useful in synthetic organic chemistry.

- Decomposition: Under certain conditions (e.g., heat or strong acids), it may decompose to yield toxic byproducts, necessitating careful handling .

The synthesis of N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate can be achieved through various methods:

- Direct Reaction: It can be synthesized by reacting ethyl methyl carbamoyl chloride with 4-nitrophenol in the presence of a base. This method typically requires specific solvents and reaction conditions to optimize yield .

- Catalytic Methods: Recent advancements have utilized zinc chloride as a catalyst for synthesizing carbamates from carbamoyl chlorides and alcohols. This method has shown improved yields and efficiency .

- Alternative Routes: Other synthetic routes involve multi-step processes where intermediates are transformed into the final product through various functional group modifications .

N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate has several potential applications:

- Pharmaceuticals: It may serve as an intermediate in the synthesis of drugs due to its biological activity.

- Agrochemicals: The compound could be useful in developing pesticides or herbicides owing to its chemical stability and reactivity.

- Polymer Chemistry: It has potential applications in the formulation of polyurethane materials due to its carbamate functionality .

Several compounds share structural similarities with N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate. Here are a few notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Methyl N-(4-nitrophenyl)carbamate | Contains a methyl group instead of ethyl | Often used in studies related to enzyme activity |

| Ethyl N,N-dimethylcarbamate | Features two methyl groups on nitrogen | Known for its use as a pesticide |

| N,N-Diethylcarbamate | Contains two ethyl groups on nitrogen | Used primarily in agricultural applications |

N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate is unique due to its combination of an ethyl and methyl group along with a nitrophenyl moiety, which may confer distinct reactivity and biological properties compared to these similar compounds .

N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate represents a significant carbamate derivative characterized by its molecular formula C₁₀H₁₂N₂O₄ and molecular weight of 224.21 g/mol [5]. The compound features a 4-nitrophenyl group linked to a carbamate moiety substituted with ethyl and methyl groups on the nitrogen atom, creating a structurally complex molecule with distinctive electronic and geometric properties [7].

Crystallographic Analysis and Molecular Geometry

X-ray Diffraction Studies

Crystallographic investigations of carbamate derivatives bearing nitrophenyl substituents have revealed fundamental structural insights through X-ray diffraction analysis [2]. Related compounds, particularly methyl N-(4-nitrophenyl)carbamate, have been successfully crystallized and analyzed, providing structural templates for understanding the geometric arrangements in N-ethyl-N-methyl-O-(4-nitrophenyl)carbamate [2]. The crystallization process typically involves slow evaporation of chloroform-methanol solutions at ambient temperature, yielding crystals suitable for X-ray diffraction studies [2].

Comparative crystallographic data from structurally similar compounds demonstrates that nitrophenyl carbamates generally adopt planar or near-planar conformations [4]. In related thiazole-carbamate structures, the carbamate substituents maintain coplanarity with aromatic ring systems, suggesting similar geometric preferences in N-ethyl-N-methyl-O-(4-nitrophenyl)carbamate [4]. The nitro group positioning at the para position of the phenyl ring shows typical deviations from perfect planarity, with dihedral angles ranging from 5.1° to 9.4° observed in comparable nitrophenyl derivatives [2] [27].

Table 1. Comparative Crystallographic Parameters for Nitrophenyl Carbamate Derivatives

| Parameter | Methyl N-(4-nitrophenyl)carbamate [2] | Related Carbamate Structures [4] |

|---|---|---|

| Crystal System | Triclinic | Monoclinic |

| Space Group | P1 | P21/c |

| Nitro Group Deviation | 5.1° | 6.2-10.3° |

| C-O Bond Length (Å) | 1.365-1.380 | 1.356-1.372 |

| N-C Bond Length (Å) | 1.474-1.468 | 1.465-1.485 |

Hydrogen Bonding Networks and Packing Arrangements

The hydrogen bonding networks in nitrophenyl carbamate structures exhibit characteristic patterns that stabilize crystal lattices [2]. In methyl N-(4-nitrophenyl)carbamate, intermolecular N-H⋯O hydrogen bonds with bond lengths of approximately 2.85-3.02 Å link molecules into chain formations along specific crystallographic axes [2]. These hydrogen bonding interactions are fundamental to the crystal packing stability and influence the overall molecular arrangement [2].

The presence of N-ethyl and N-methyl substituents in the target compound likely disrupts the traditional hydrogen bonding patterns observed in simpler carbamate derivatives . Unlike methyl N-(4-nitrophenyl)carbamate, which forms extensive N-H⋯O hydrogen-bonded networks, the N-alkylated nature of N-ethyl-N-methyl-O-(4-nitrophenyl)carbamate eliminates the availability of hydrogen bond donors from the carbamate nitrogen . This structural modification fundamentally alters the intermolecular interaction landscape and crystal packing arrangements .

Weak intermolecular C-H⋯O interactions become prominent in structures lacking traditional hydrogen bond donors [2] [9]. These weaker interactions, typically involving C-H groups from the ethyl and methyl substituents with oxygen atoms from nitro or carbamate groups, contribute to crystal stability through cumulative effects [9]. The packing arrangements in such structures often rely on π-π stacking interactions between aromatic rings, with centroid-centroid distances typically ranging from 3.78-3.86 Å [9].

Spectroscopic Profiling

Nuclear Magnetic Resonance (¹H/¹³C) Signatures

The Nuclear Magnetic Resonance spectroscopic profile of N-ethyl-N-methyl-O-(4-nitrophenyl)carbamate reveals characteristic chemical shifts that reflect its molecular structure and electronic environment [10]. Proton Nuclear Magnetic Resonance analysis in deuterated chloroform demonstrates distinct signal patterns for the various functional groups present in the molecule [10].

The aromatic proton signals appear as multiplets in the range of 8.18-8.21 parts per million for the ortho protons adjacent to the nitro group, reflecting the strong electron-withdrawing effect of the nitro substituent [10]. The meta protons relative to the nitro group resonate at 7.25-7.29 parts per million, showing the characteristic upfield shift compared to the ortho positions [10]. The N-ethyl group manifests as complex multiplets, with the methylene protons appearing at 3.37-3.46 parts per million and the terminal methyl protons at 1.17-1.22 parts per million [10].

The N-methyl substituent produces distinct signals that vary depending on carbamate rotamer populations, appearing as separate singlets at 3.05 and 2.97 parts per million in a 60:40 ratio, indicating restricted rotation around the carbamate bond [10]. This rotameric behavior is characteristic of N,N-disubstituted carbamates and provides insight into the dynamic behavior of the molecule in solution [10].

Table 2. Proton Nuclear Magnetic Resonance Chemical Shifts for N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate

| Proton Assignment | Chemical Shift (ppm) [10] | Multiplicity | Integration |

|---|---|---|---|

| Aromatic H (ortho to NO₂) | 8.18-8.21 | Multiplet | 2H |

| Aromatic H (meta to NO₂) | 7.25-7.29 | Multiplet | 2H |

| N-CH₂CH₃ | 3.37-3.46 | Multiplet | 2H |

| N-CH₃ (rotamers) | 3.05, 2.97 | Singlets | 3H |

| N-CH₂CH₃ | 1.17-1.22 | Multiplet | 3H |

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information for nitrophenyl carbamate derivatives [11] [12]. The carbonyl carbon typically resonates in the range of 154-158 parts per million, characteristic of carbamate functionality [11]. Aromatic carbons show distinct chemical shifts influenced by the nitro group substitution pattern, with carbons ortho to the nitro group appearing significantly downfield due to the electron-withdrawing effects [12].

Infrared Vibrational Modes and Functional Group Analysis

Infrared spectroscopic analysis of N-ethyl-N-methyl-O-(4-nitrophenyl)carbamate reveals characteristic vibrational modes that serve as molecular fingerprints for functional group identification [11] [14]. The carbamate carbonyl stretching vibration appears as a strong absorption band in the range of 1700-1715 wavenumbers, consistent with ester carbonyl functionality [11].

The nitro group contributions are particularly diagnostic, exhibiting asymmetric and symmetric stretching vibrations [14]. The asymmetric nitro stretching typically occurs around 1513-1520 wavenumbers, while the symmetric stretching appears at lower frequencies around 1325-1330 wavenumbers [14]. These vibrational modes are highly characteristic of para-nitrophenyl systems and provide definitive confirmation of the nitro group presence [14].

Carbon-hydrogen stretching vibrations from the alkyl substituents appear in the range of 2950-3050 wavenumbers, with the aromatic carbon-hydrogen stretches occurring at slightly higher frequencies around 3051 wavenumbers [14]. The absence of N-H stretching vibrations in the 3300-3350 wavenumber region confirms the N,N-disubstituted nature of the carbamate functionality [11].

Table 3. Infrared Vibrational Frequencies for N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate Functional Groups

| Functional Group | Wavenumber (cm⁻¹) | Assignment | Intensity |

|---|---|---|---|

| C=O (carbamate) | 1700-1715 [11] | Stretching | Strong |

| NO₂ (asymmetric) | 1513-1520 [14] | Stretching | Strong |

| NO₂ (symmetric) | 1325-1330 [14] | Stretching | Strong |

| C-H (aromatic) | ~3051 [14] | Stretching | Medium |

| C-H (aliphatic) | 2950-3050 [14] | Stretching | Medium |

Computational Molecular Modeling

Density Functional Theory (DFT) Optimizations

Density Functional Theory calculations employing the B3LYP functional with various basis sets have proven effective for geometry optimization of carbamate derivatives [23] [29]. The B3LYP/6-31+G(d) level of theory provides an optimal balance between computational efficiency and accuracy for carbamate molecular systems [29]. Geometry optimizations reveal that nitrophenyl carbamates adopt energetically favorable conformations with specific geometric parameters [26].

Comparative studies of carbamate derivatives using Density Functional Theory methods demonstrate that B3LYP functionals effectively predict bond lengths and angles within acceptable error margins [29]. For carbamate C-O bonds, the B3LYP method typically predicts bond lengths with average errors below 1.14%, while angular parameters show even better agreement with experimental values, maintaining errors below 0.53% [29]. The nitro group orientation relative to the phenyl ring typically optimizes to dihedral angles between 5-15°, consistent with experimental crystallographic observations [19] [27].

Table 4. Optimized Geometric Parameters from Density Functional Theory Calculations

| Parameter | B3LYP/6-31G* Prediction [19] | Experimental Range [2] [4] |

|---|---|---|

| C-O Bond Length (Å) | 1.380-1.396 | 1.365-1.380 |

| N-C Bond Length (Å) | 1.468-1.485 | 1.474-1.468 |

| Nitro Group Dihedral (°) | 5-15 | 5.1-9.4 |

| C=O Bond Length (Å) | 1.220-1.235 | 1.210-1.225 |

The molecular orbital analysis from Density Functional Theory calculations provides insights into electronic structure and reactivity patterns [33]. The highest occupied molecular orbital-lowest unoccupied molecular orbital gap calculations using B3LYP methodology reveal electronic properties that correlate with molecular reactivity [33]. The π-electron delocalization within the aromatic system significantly influences the electronic distribution and molecular stability [33].

Conventional Carbamate Coupling Approaches

Chloroformate-Mediated Aminolysis Pathways

The synthesis of N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate through chloroformate-mediated aminolysis represents the most established and widely documented synthetic approach [2]. This method involves the nucleophilic attack of N-ethylmethylamine on 4-nitrophenyl chloroformate in the presence of a suitable base catalyst.

Mechanistic Framework

The chloroformate-mediated synthesis proceeds through a classical nucleophilic substitution mechanism where the nitrogen atom of N-ethylmethylamine attacks the electrophilic carbonyl carbon of 4-nitrophenyl chloroformate . The reaction follows second-order kinetics with the rate-determining step being the formation of the tetrahedral intermediate. The mechanism involves initial coordination of the amine nucleophile to the carbonyl carbon, followed by chloride elimination and subsequent proton transfer to yield the desired carbamate product [4] [5].

Optimized Reaction Conditions

The standard synthetic protocol employs N-ethylmethylamine (42.37 mmol, 1.0 equivalent) dissolved in anhydrous N,N-dimethylformamide (70 mL) under argon atmosphere [2]. Sequential addition of triethylamine (127.11 mmol, 3.0 equivalents) and 4-nitrophenyl chloroformate (63.56 mmol, 1.5 equivalents) at room temperature initiates the coupling reaction. The reaction proceeds for two hours with continuous stirring, after which the mixture is quenched with water and subjected to standard aqueous workup procedures.

Reagent Requirements and Stoichiometry

| Reagent | Equivalents | Molecular Weight (g/mol) | Amount (g) | Molar Amount (mmol) | Function |

|---|---|---|---|---|---|

| N-Ethylmethylamine | 1.0 | 73.14 | 2.5 | 42.37 | Nucleophile |

| 4-Nitrophenyl chloroformate | 1.5 | 201.56 | 12.8 | 63.56 | Electrophile |

| Triethylamine | 3.0 | 101.19 | 12.84 | 127.11 | Base |

| N,N-Dimethylformamide | Solvent (70 mL) | 73.09 | - | - | Solvent |

The protocol consistently delivers the target compound in 76% yield as a yellow oil with satisfactory purity for subsequent applications [2]. Critical success factors include maintenance of anhydrous conditions throughout the reaction and utilization of stoichiometric excess of 4-nitrophenyl chloroformate to drive the reaction to completion .

Base-Catalyzed Condensation Reactions

Base-catalyzed condensation reactions provide an alternative synthetic route that offers greater flexibility in reaction conditions and base selection [6] [7]. These methodologies exploit the enhanced nucleophilicity of deprotonated amines to facilitate carbamate bond formation under milder conditions.

Base Selection and Performance Evaluation

Systematic evaluation of various organic and inorganic bases reveals significant differences in reaction efficiency and product yields. Triethylamine remains the optimal choice due to its appropriate basicity (pKa = 10.75) and excellent solubility in organic solvents [6]. Alternative bases including pyridine, N,N-diisopropylethylamine, and inorganic carbonates have been investigated with varying degrees of success.

Comparative Base Performance

| Base | pKa | Equivalents Used | Reaction Time (h) | Yield (%) | Comments |

|---|---|---|---|---|---|

| Triethylamine | 10.75 | 3.0 | 2 | 76 | Standard conditions |

| Pyridine | 5.25 | 2.5 | 4 | 68 | Slower reaction |

| N,N-Diisopropylethylamine | 11.4 | 2.0 | 3 | 72 | Good selectivity |

| Potassium carbonate | 10.33 | 1.5 | 6 | 61 | Biphasic system |

| Sodium carbonate | 10.33 | 1.5 | 8 | 58 | Biphasic system |

Inorganic carbonate bases necessitate biphasic reaction conditions with extended reaction times due to limited solubility in organic media [8]. While these conditions can be advantageous for large-scale preparations, the reduced yields and longer reaction times make them less attractive for laboratory-scale synthesis.

Solvent Effects and Optimization

Comprehensive solvent screening demonstrates that polar aprotic solvents provide optimal reaction environments for base-catalyzed condensation [9]. N,N-Dimethylformamide exhibits superior performance due to its ability to solvate both organic and ionic species effectively. Acetonitrile shows promising results with enhanced reaction rates, though slightly reduced yields compared to N,N-dimethylformamide [9]. Dichloromethane and tetrahydrofuran provide acceptable but suboptimal results due to limited base solubility.

Advanced Synthetic Strategies

Continuous Flow Chemistry Applications

Continuous flow chemistry represents a transformative approach to carbamate synthesis, offering enhanced safety, improved heat and mass transfer, and precise reaction control [10] [11]. The implementation of flow chemistry for N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate synthesis demonstrates significant advantages over traditional batch processes.

Flow Reactor Design and Configuration

Modern continuous flow systems utilize microreactor technology with precisely controlled residence times and temperature profiles [10]. The optimal configuration employs a 10 mL coil reactor maintained at 70°C with a flow rate of 0.25 mL/min, providing a residence time of 40 minutes. Back-pressure regulation at 3 bar ensures consistent flow characteristics and prevents bubble formation within the reactor system.

Process Parameters and Performance Metrics

| Parameter | Conventional Batch | Continuous Flow | Microwave Flow | Optimization Range |

|---|---|---|---|---|

| Flow Rate (mL/min) | - | 0.25 | 0.15 | 0.1-0.5 |

| Temperature (°C) | 20-25 | 70 | 160 | 50-100 |

| Pressure (bar) | 1 | 3 | 5 | 2-8 |

| Residence Time (min) | 120 | 40 | 10 | 5-60 |

| Reactor Volume (mL) | - | 10 | 5 | 5-20 |

| Yield (%) | 76 | 68-82 | 75-89 | 60-92 |

| Reaction Time Reduction | - | 65% | 92% | 50-95% |

The continuous flow methodology achieves yields comparable to batch processes while providing substantial reductions in reaction time and improved safety profiles [10] [11]. The enhanced mixing characteristics and precise temperature control minimize side product formation and improve overall process efficiency.

Mass Transfer and Heat Management

Continuous flow reactors provide superior heat and mass transfer characteristics compared to conventional batch vessels [10]. The high surface-area-to-volume ratio facilitates rapid heat dissipation, enabling operation at elevated temperatures without risk of thermal decomposition. Enhanced mixing efficiency ensures homogeneous reaction conditions and reduces concentration gradients that can lead to side product formation.

Microwave-Assisted Synthesis Optimization

Microwave-assisted synthesis offers significant advantages for carbamate formation through enhanced reaction kinetics and reduced reaction times [12] [13] [14]. The application of microwave irradiation to N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate synthesis demonstrates remarkable improvements in both efficiency and product quality.

Microwave Power and Temperature Optimization

Systematic optimization of microwave parameters reveals critical relationships between power settings, temperature profiles, and reaction outcomes [12] [14]. The optimal conditions employ 250 W microwave power at 160°C for 5 minutes, providing 89% yield with 98% product purity.

Power and Temperature Correlation

| Microwave Power (W) | Temperature (°C) | Time (min) | Yield (%) | Product Purity (%) | Side Products |

|---|---|---|---|---|---|

| 150 | 80 | 15 | 62 | 91 | Minimal |

| 200 | 120 | 10 | 78 | 94 | Minimal |

| 250 | 160 | 5 | 89 | 98 | None detected |

| 300 | 180 | 3 | 85 | 96 | Trace |

| 350 | 200 | 2 | 79 | 92 | Moderate |

Excessive microwave power (above 300 W) leads to decreased yields due to thermal decomposition and increased side product formation [14]. The optimal conditions represent a balance between reaction efficiency and product quality, with the 250 W setting providing the best overall performance.

Solvent-Free Microwave Conditions

Investigation of solvent-free microwave conditions reveals additional advantages including simplified workup procedures and reduced environmental impact [12] [15]. Under optimized solvent-free conditions, the reactants can be subjected to microwave irradiation in the absence of organic solvents, with yields approaching those obtained under traditional solution-phase conditions. This approach significantly reduces waste generation and simplifies product isolation procedures.

Purification and Analytical Validation Protocols

Silica Gel Column Chromatography

Purification of N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate employs standard silica gel column chromatography with optimized eluent systems [2]. The purification protocol utilizes a gradient elution strategy beginning with hexane to remove non-polar impurities, followed by dichloromethane to elute the target compound, and concluding with methanol to remove polar contaminants.

Chromatographic Purification Protocol

| Fraction | Eluent | Volume (Column Volumes) | Target Compound Recovery (%) | Impurity Removal (%) | Typical Rf Value |

|---|---|---|---|---|---|

| Apolar | Hexane | 3 | - | 95 | - |

| Mid-polar | Dichloromethane | 4 | 85-92 | 88 | 0.45-0.55 |

| Polar | Methanol | 3 | 5-8 | 92 | 0.15-0.25 |

The target compound elutes primarily in the dichloromethane fraction with an Rf value of approximately 0.50 using 20% ethyl acetate in hexanes as the thin-layer chromatography mobile phase [2]. Recovery rates consistently exceed 85% with effective removal of synthetic impurities and starting materials.

Analytical Method Validation

Comprehensive analytical validation employs multiple complementary techniques to ensure accurate identification and quantification of N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate [16] [17]. High-performance liquid chromatography coupled with ultraviolet detection and mass spectrometry provides the primary analytical framework, supplemented by nuclear magnetic resonance spectroscopy for structural confirmation.

Analytical Validation Parameters

| Analytical Method | Detection Limit (μg/mL) | Quantification Limit (μg/mL) | Linear Range (μg/mL) | Recovery (%) | Precision RSD (%) |

|---|---|---|---|---|---|

| HPLC-UV | 0.50 | 1.50 | 1.5-500 | 88-118 | <10 |

| HPLC-MS/MS | 0.01 | 0.05 | 0.05-200 | 78-117 | <15 |

| GC-MS | 0.10 | 0.30 | 0.3-1000 | 85-115 | <12 |

| ¹H NMR | 10.00 | 30.00 | 30-10000 | 95-105 | <5 |

| ¹³C NMR | 25.00 | 75.00 | 75-5000 | 92-108 | <8 |

High-Performance Liquid Chromatography Analysis

HPLC analysis employs reversed-phase chromatography on a Waters BEH C18 column with gradient elution using aqueous acetonitrile mobile phases [16]. The method provides excellent linearity across the operational range with correlation coefficients exceeding 0.996 [16]. Recovery studies demonstrate consistent performance with values ranging from 88% to 118% across multiple concentration levels.

Mass Spectrometry Characterization

Mass spectrometric analysis reveals characteristic fragmentation patterns that facilitate structural identification and confirmation [16] [18]. The molecular ion peak appears at m/z 224, consistent with the expected molecular weight. Primary fragmentation involves loss of the nitrophenyl group (−139 Da) to generate a characteristic fragment at m/z 85, corresponding to the N-ethyl-N-methylcarbamate moiety [16].

Nuclear Magnetic Resonance Spectroscopy

¹H NMR spectroscopy in deuterated chloroform provides definitive structural confirmation through characteristic chemical shift patterns [19]. The ethyl group appears as a quartet at 3.37-3.46 ppm with the corresponding methyl group appearing as a triplet at 1.17-1.22 ppm [2]. The N-methyl group exhibits rotational isomerism, appearing as two singlets at 3.05 and 2.97 ppm in a 60:40 ratio due to restricted rotation around the carbamate C-N bond [19].

¹³C NMR analysis reveals the characteristic carbamate carbonyl carbon at approximately 156 ppm, with the nitrophenyl aromatic carbons appearing in the expected 120-165 ppm region [20] [19]. The aliphatic carbons of the ethyl and methyl substituents appear at their anticipated chemical shifts, providing additional structural confirmation.

Method Validation and Quality Control

Validation studies demonstrate excellent analytical performance across all evaluated methods [16] [17]. Inter-day and intra-day precision studies yield relative standard deviations below 15% for all quantitative methods [16]. Accuracy assessments through recovery studies consistently demonstrate values within the acceptable range of 80-120% for regulatory compliance [16] [17].